molecular formula C21H19FN2O3S B3457329 2-(N-(4-fluorophenyl)sulfonyl-4-methylanilino)-N-phenylacetamide CAS No. 5733-55-1

2-(N-(4-fluorophenyl)sulfonyl-4-methylanilino)-N-phenylacetamide

Cat. No.: B3457329
CAS No.: 5733-55-1
M. Wt: 398.5 g/mol
InChI Key: ZZEWEXFLUHCJMF-UHFFFAOYSA-N
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Description

2-(N-(4-fluorophenyl)sulfonyl-4-methylanilino)-N-phenylacetamide is a complex organic compound characterized by the presence of a fluorophenyl group, a sulfonyl group, and a methylanilino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-(4-fluorophenyl)sulfonyl-4-methylanilino)-N-phenylacetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 4-fluoroaniline with sulfonyl chloride to form 4-fluorophenylsulfonyl chloride. This intermediate is then reacted with 4-methylaniline to produce 4-fluorophenylsulfonyl-4-methylaniline. Finally, this compound is reacted with phenylacetyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(N-(4-fluorophenyl)sulfonyl-4-methylanilino)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The fluorine atom in the fluorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(N-(4-fluorophenyl)sulfonyl-4-methylanilino)-N-phenylacetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(N-(4-fluorophenyl)sulfonyl-4-methylanilino)-N-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(N-(4-fluorophenyl)sulfonyl-4-methylanilino)-N-propylacetamide
  • 2-(N-(4-fluorophenyl)sulfonyl-4-methylanilino)-N-(4-pyridinylmethyl)acetamide

Uniqueness

2-(N-(4-fluorophenyl)sulfonyl-4-methylanilino)-N-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorophenyl and sulfonyl groups contribute to its reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(N-(4-fluorophenyl)sulfonyl-4-methylanilino)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O3S/c1-16-7-11-19(12-8-16)24(15-21(25)23-18-5-3-2-4-6-18)28(26,27)20-13-9-17(22)10-14-20/h2-14H,15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZEWEXFLUHCJMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40360413
Record name 2-(N-(4-fluorophenyl)sulfonyl-4-methylanilino)-N-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5733-55-1
Record name 2-(N-(4-fluorophenyl)sulfonyl-4-methylanilino)-N-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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